oct-4-enenitrile
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Overview
Description
Oct-4-enenitrile is an organic compound with the molecular formula C8H13N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Oct-4-enenitrile can be synthesized through several methods:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions can produce this compound.
From Amides: Dehydrating amides using phosphorus (V) oxide can yield nitriles.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be dehydrated to produce nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oct-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
Oct-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oct-4-enenitrile involves its interaction with molecular targets through its cyano group. This group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Pent-4-enenitrile: A shorter-chain nitrile with similar reactivity but different physical properties.
Hex-4-enenitrile: Another nitrile with a six-carbon chain, exhibiting similar chemical behavior.
Uniqueness
Oct-4-enenitrile is unique due to its eight-carbon chain, which provides distinct physical and chemical properties compared to shorter-chain nitriles. This makes it suitable for specific applications where longer carbon chains are advantageous.
Properties
CAS No. |
42976-86-3 |
---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
oct-4-enenitrile |
InChI |
InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
VITUUPSBMLBWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCC#N |
Origin of Product |
United States |
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